molecular formula C₉H₁₀D₆O₄ B1158333 Dipropyl-malonic-d6 Acid

Dipropyl-malonic-d6 Acid

Cat. No.: B1158333
M. Wt: 194.26
Attention: For research use only. Not for human or veterinary use.
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Description

Dipropyl-malonic-d6 Acid is a deuterium-labeled isotopologue of dipropylmalonic acid, where six hydrogen atoms have been replaced by deuterium, making it a critical stable-isotope internal standard for advanced analytical chemistry . This compound serves as a key synthetic intermediate in the preparation of deuterated Valproic Acid, an important therapeutic agent used primarily as an anticonvulsant . In research settings, it is employed to investigate the metabolic pathways and pharmacokinetics of valproic acid and related compounds through techniques such as mass spectrometry and NMR spectroscopy, leveraging the distinct spectroscopic signature provided by the deuterium atoms . The incorporation of the deuterium label (d6) allows researchers to track the fate of the molecule in complex biological systems with high precision and minimal background interference. Furthermore, the malonic acid core structure of the reagent makes it a molecule of interest in broader organic synthesis methodologies, including studies on decarboxylative reactions . Its primary research value lies in its application as a tracer in drug metabolism and disposition studies, facilitating a deeper understanding of drug stability, bioavailability, and biotransformation.

Properties

Molecular Formula

C₉H₁₀D₆O₄

Molecular Weight

194.26

Synonyms

2,2-Di-n-propylmalonic-d6 Acid;  2,2’-Dipropylmalonic-d6 Acid;  4,4-Heptanedicarboxylic-d6 Acid;  Dipropylmalonic-d6 Acid;  NSC 62680-d6

Origin of Product

United States

Q & A

What are the key considerations for synthesizing Dipropyl-malonic-d6 Acid with high isotopic purity?

Basic Research Question
Synthesis of deuterated compounds like this compound requires precise control over reaction conditions to ensure isotopic integrity. Key steps include:

  • Deuterium Source Selection : Use of deuterated propanol (d7-propanol) during esterification to replace hydrogen atoms in the propyl groups.
  • Reaction Optimization : Maintaining anhydrous conditions and controlled temperatures to minimize proton exchange, which could dilute isotopic purity.
  • Purification : Chromatographic techniques (e.g., HPLC with deuterated solvents) to isolate the target compound and confirm isotopic enrichment via NMR or mass spectrometry .

How does this compound function as a tracer in fatty acid biosynthesis studies?

Basic Research Question
As a deuterated analog of malonic acid, this compound serves as a stable isotopic tracer in metabolic flux analysis.

  • Mechanism : Its incorporation into malonyl-CoA via carboxylation allows tracking of fatty acid elongation.
  • Analytical Validation : LC-MS/MS detects deuterium-labeled intermediates, distinguishing endogenous vs. tracer-derived metabolites. This avoids interference from natural isotope abundance .

What experimental challenges arise when quantifying this compound in fungal fermentation extracts?

Advanced Research Question
Quantification in complex biological matrices involves:

  • Matrix Effects : Co-eluting compounds in fungal extracts (e.g., organic acids) can suppress ionization in MS. Use of isotopically labeled internal standards (e.g., Dipropyl-malonic-¹³C6 Acid) improves accuracy.
  • Low Yield : Fermentation yields of malonic acid derivatives are often <0.1 g/L, necessitating preconcentration steps (e.g., solid-phase extraction) prior to analysis.
  • Method Comparison : Baffled vs. bubbler flask fermentation shows no significant yield differences, but biomass variability requires normalization .

How can researchers resolve contradictions in LDA-based clustering of this compound and related analytes?

Advanced Research Question
Linear Discriminant Analysis (LDA) may fail to distinguish high-concentration clusters (e.g., 2M vs. 3M acetic acid). Mitigation strategies include:

  • Multivariate Calibration : Pairing LDA with PCA to handle non-linear variance in spectral or chromatographic data.
  • Concentration Gradients : Designing experiments with finer concentration intervals (e.g., 0.5M steps) to improve resolution.
  • Validation : Cross-referencing with HCA (Hierarchical Clustering Analysis) to confirm cluster assignments .

What methodologies are recommended for assessing the cytotoxicity of this compound in cell cultures?

Basic Research Question
Standardized cytotoxicity assays include:

  • Dose-Response Curves : Test concentrations from 0.0015–15 mg/mL (24–48 hr exposure).
  • Endpoint Selection : Use WST assays for metabolic activity or live/dead staining for membrane integrity.
  • Controls : Include malonic acid (non-deuterated) to isolate isotope-specific effects. Note that malonic acid itself shows low cytotoxicity up to 15 mg/mL in MG63 cells .

How can researchers optimize decarboxylation reactions involving this compound for valproic acid synthesis?

Advanced Research Question
Deuterated malonic acid derivatives require tailored decarboxylation protocols:

  • Catalyst Selection : Zeolites or acidic resins to absorb CO2 and drive reaction completion.
  • Temperature Control : Avoid excessive heat (>200°C) to prevent deuterium loss.
  • Isotopic Purity Monitoring : Post-reaction analysis via FTIR to confirm retention of deuterium in valproic acid .

What are the limitations of atmospheric particle size analysis for this compound aerosols?

Advanced Research Question
Challenges in aerosol studies include:

  • Doubly Charged Particles : These skew size distribution data. Use dual neutralizers (e.g., Po-210 sources) to equilibrate charge states.
  • Solvent Trapping : Residual solvents in nebulized samples alter hygroscopic growth. Lyophilization pre-treatment minimizes artifacts.
  • CCN Activity : Corrections for collapsed particles require tandem DMA-CCN setups .

How does the metabolic fate of this compound differ from its non-deuterated counterpart?

Advanced Research Question
Deuterium labeling impacts metabolic pathways:

  • Kinetic Isotope Effects : Slower enzymatic processing (e.g., in malonyl-CoA formation) due to C-D bond strength.
  • Tracer Half-Life : Extended detection windows in vivo, useful for longitudinal flux studies.
  • Validation : Compare with ¹³C-labeled analogs to disentangle isotope-specific vs. metabolic effects .

What statistical frameworks are robust for analyzing low-yield this compound production data?

Advanced Research Question
For datasets with yields <0.1 g/L:

  • Non-Parametric Tests : Mann-Whitney U tests to compare fermentation methods (baffled vs. bubbler flasks).
  • Error Propagation Models : Account for variability in biomass measurements (e.g., dry weight ±5%).
  • Bayesian Inference : Estimate posterior probabilities of yield improvements under nutrient supplementation .

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